![molecular formula C16H19N3O2S2 B5758999 4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5758999.png)
4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as E7070 and has been the subject of extensive research to understand its mechanism of action, physiological effects, and potential applications.
Mécanisme D'action
E7070 exerts its anticancer effects by inhibiting the activity of a protein called integrin α3β1. This protein is involved in various cellular processes, including cell adhesion, migration, and survival. By inhibiting integrin α3β1, E7070 prevents cancer cells from attaching to the extracellular matrix and forming new blood vessels, which are necessary for tumor growth.
Biochemical and physiological effects:
E7070 has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. In addition, E7070 has been found to inhibit the activity of various enzymes that are involved in cancer cell proliferation and survival. These biochemical and physiological effects of E7070 make it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using E7070 in lab experiments is its specificity towards integrin α3β1. This specificity allows researchers to study the role of integrin α3β1 in various cellular processes and its potential as a therapeutic target for cancer treatment. However, one of the limitations of using E7070 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on E7070. One direction is to study the potential of E7070 in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the role of integrin α3β1 in other diseases, such as fibrosis and inflammation, and the potential of E7070 as a therapeutic agent for these diseases. Additionally, research can be conducted to improve the solubility of E7070 and its pharmacokinetic properties to enhance its effectiveness as a cancer treatment.
Méthodes De Synthèse
The synthesis of 4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide involves the reaction of 4-chloromethylbenzenesulfonamide with N-(2-phenylethyl)thiourea. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure E7070.
Applications De Recherche Scientifique
E7070 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In addition, E7070 has been found to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c17-23(20,21)15-8-6-14(7-9-15)12-19-16(22)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,17,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQPCLACGPUYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

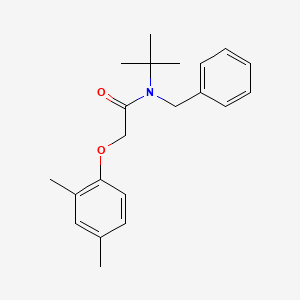
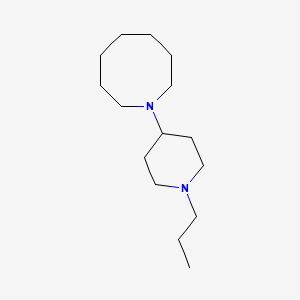
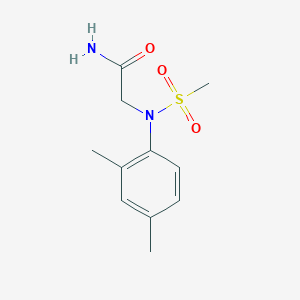
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)
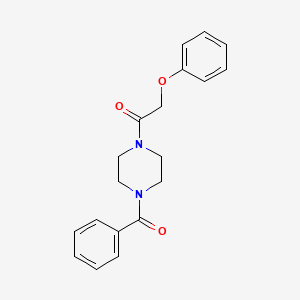
![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)
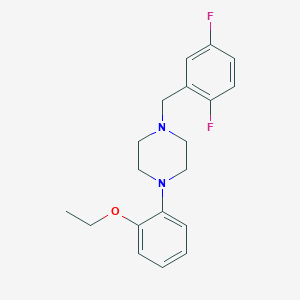
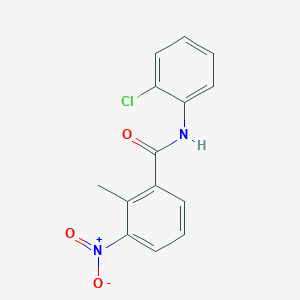
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)
![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)
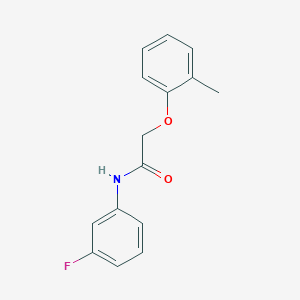
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)